molecular formula C11H7FO2 B15070472 7-Fluoro-2-naphthoic acid

7-Fluoro-2-naphthoic acid

Katalognummer: B15070472
Molekulargewicht: 190.17 g/mol
InChI-Schlüssel: AFJVAYWIEMVGNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2. It is a derivative of naphthalene, where a fluorine atom is substituted at the seventh position and a carboxylic acid group is attached at the second position. This compound is known for its applications in organic synthesis and as a building block for more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2-naphthoic acid typically involves the fluorination of 2-naphthoic acid. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. Another approach involves the use of a Friedel-Crafts acylation reaction followed by fluorination .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoro-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

7-Fluoro-2-naphthoic acid is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 7-fluoro-2-naphthoic acid involves its ability to participate in chemical reactions, such as esterification, amidation, and Suzuki-Miyaura coupling. These reactions allow the compound to form covalent bonds with other molecules, acting as either a nucleophile or electrophile depending on the specific pathway . The molecular targets and pathways involved are determined by the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 6-Fluoro-2-naphthoic acid
  • 2-Fluoro-1-naphthoic acid
  • 4-Fluoro-1-naphthoic acid

Comparison: 7-Fluoro-2-naphthoic acid is unique due to the specific position of the fluorine atom and the carboxylic acid group on the naphthalene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications .

Eigenschaften

Molekularformel

C11H7FO2

Molekulargewicht

190.17 g/mol

IUPAC-Name

7-fluoronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7FO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,(H,13,14)

InChI-Schlüssel

AFJVAYWIEMVGNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CC(=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.